Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate typically involves the reaction of 2-methyl-1,2,4-triazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups to the triazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of Ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate, known for its broad spectrum of biological activities.
Fluconazole: A well-known antifungal agent that contains the 1,2,4-triazole ring.
Alprazolam: An anxiolytic drug that also features the 1,2,4-triazole moiety.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and oxoacetate moiety make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
ethyl 2-(2-methyl-1,2,4-triazol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-13-7(12)5(11)6-8-4-9-10(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBERXWUKOFHOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=NN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735114 |
Source
|
Record name | Ethyl (1-methyl-1H-1,2,4-triazol-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-06-8 |
Source
|
Record name | Ethyl (1-methyl-1H-1,2,4-triazol-5-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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